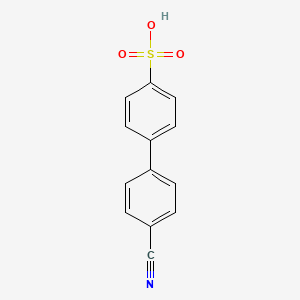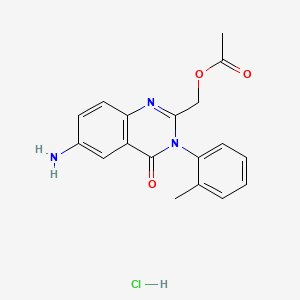
Diethyl trithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl trithiocarbonate is an organic compound belonging to the class of trithiocarbonates. These compounds are characterized by the presence of a trithiocarbonate group, which consists of a central carbon atom bonded to three sulfur atoms. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl trithiocarbonate can be synthesized through the nucleophilic addition of carbon disulfide to diethylamine. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The general reaction is as follows:
CS2+2EtNH2→Et2NCS2Et+H2S
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Diethyl trithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxides.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and tosylates are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include this compound oxides, thiols, and various substituted trithiocarbonates.
Scientific Research Applications
Diethyl trithiocarbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethyl trithiocarbonate exerts its effects involves the interaction of its trithiocarbonate group with various molecular targets. In enzyme inhibition, for example, the sulfur atoms in this compound can coordinate with metal ions in the active site of enzymes, thereby inhibiting their activity. This coordination often involves the formation of a stable complex between the sulfur atoms and the metal ions .
Comparison with Similar Compounds
Dimethyl trithiocarbonate: Similar in structure but with methyl groups instead of ethyl groups.
Dibenzyl trithiocarbonate: Contains benzyl groups and is used in similar applications as diethyl trithiocarbonate.
Dithiocarbonates: Compounds with two sulfur atoms bonded to a central carbon atom.
Uniqueness: this compound is unique due to its specific reactivity and the presence of ethyl groups, which influence its solubility and reactivity compared to other trithiocarbonates. Its ability to act as a chain transfer agent in RAFT polymerization also sets it apart from other similar compounds .
Properties
CAS No. |
2314-49-0 |
|---|---|
Molecular Formula |
C5H10S3 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
bis(ethylsulfanyl)methanethione |
InChI |
InChI=1S/C5H10S3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
InChI Key |
NRQCYLXIKLRTQE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






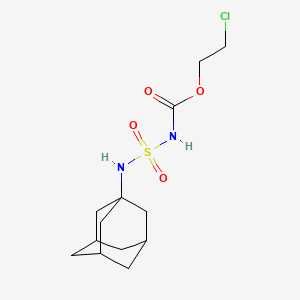

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
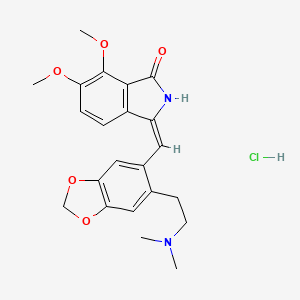

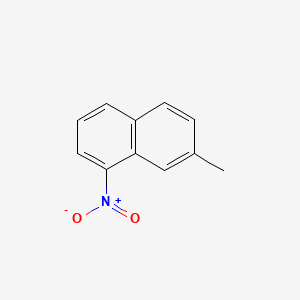
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
